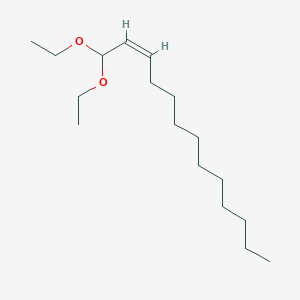
(Z)-1,1-Diethoxytridec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,1-Diethoxytridec-2-ene is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Synthetic Pathways
(Z)-1,1-Diethoxytridec-2-ene serves as an important intermediate in the synthesis of complex organic compounds. It is primarily utilized in the synthesis of pheromones for various insect species. The compound's structure allows for selective reactions that can produce desired products with high yields.
Table 1: Synthetic Routes Involving this compound
Biological Applications
Pheromone Synthesis
One of the most notable applications of this compound is in the synthesis of sex pheromones for Notodontidae moths. These pheromones are crucial for attracting mates and play a significant role in the reproductive behavior of these insects. The compound is involved in synthesizing various derivatives that mimic natural pheromones.
Case Study: Pheromone Production
In a study focused on the synthesis of (11Z,13Z)-hexadecadienal, this compound was used as a key building block. The synthesis involved multiple steps including alkylation and olefination reactions, ultimately leading to high-yield production of pheromone components essential for pest management strategies .
Material Science
Polymer Chemistry
this compound can also be utilized in polymer chemistry as a monomer for producing specialized polymers with unique properties. Its reactivity allows it to participate in various polymerization processes that can yield materials with tailored functionalities.
Table 2: Potential Polymerization Reactions
| Polymerization Type | Conditions | Expected Properties |
|---|---|---|
| Free radical polymerization | UV irradiation, solvent-based | High thermal stability |
| Anionic polymerization | Low temperatures | Enhanced mechanical strength |
Eigenschaften
CAS-Nummer |
13043-66-8 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
(Z)-1,1-diethoxytridec-2-ene |
InChI |
InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h15-17H,4-14H2,1-3H3/b16-15- |
InChI-Schlüssel |
DYLMMQAVDJNRKJ-NXVVXOECSA-N |
SMILES |
CCCCCCCCCCC=CC(OCC)OCC |
Isomerische SMILES |
CCCCCCCCCC/C=C\C(OCC)OCC |
Kanonische SMILES |
CCCCCCCCCCC=CC(OCC)OCC |
Key on ui other cas no. |
13043-66-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















